N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride
Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxyphenyl group and a trimethylamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine derivatives under specific conditions. One common method involves the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often include the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and yield of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes. This compound may also induce apoptosis in cancer cells by disrupting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
Mescaline: A naturally occurring psychedelic compound that is structurally similar to 3,4-dimethoxyphenethylamine.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-12-11-19(3)13(2)8-15(12)18-10-14-6-7-16(20-4)17(9-14)21-5;;/h6-7,9,12-13,15,18H,8,10-11H2,1-5H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJNWQMFPSFCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)NCC2=CC(=C(C=C2)OC)OC.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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